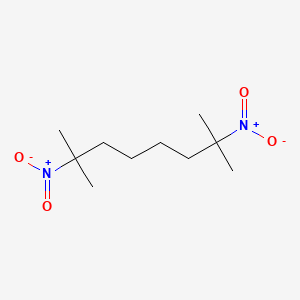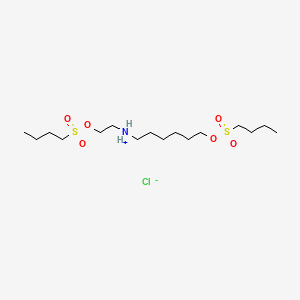
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride typically involves the reaction of 6-((2-Hydroxyethyl)amino)-1-hexanol with dibutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the pure dibutanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dibutanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
6-(N-Hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose: A key intermediate in the synthesis of miglitol, used for the treatment of type II diabetes mellitus.
2-(3-Bromophenyl)-6-((2-Hydroxyethyl)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione: An experimental compound with potential pharmacological applications.
Uniqueness
6-((2-Hydroxyethyl)amino)-1-hexanol dibutanesulfonate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61556-94-3 |
|---|---|
Fórmula molecular |
C16H36ClNO6S2 |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
2-butylsulfonyloxyethyl(6-butylsulfonyloxyhexyl)azanium;chloride |
InChI |
InChI=1S/C16H35NO6S2.ClH/c1-3-5-15-24(18,19)22-13-10-8-7-9-11-17-12-14-23-25(20,21)16-6-4-2;/h17H,3-16H2,1-2H3;1H |
Clave InChI |
QWSDWSDVNCUJCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


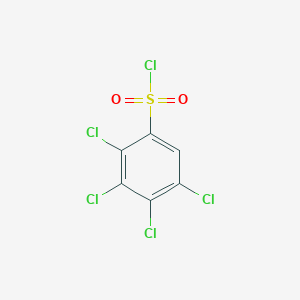
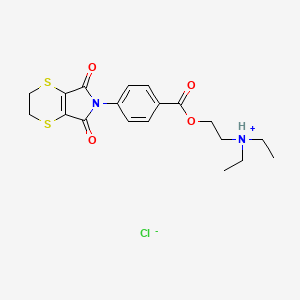
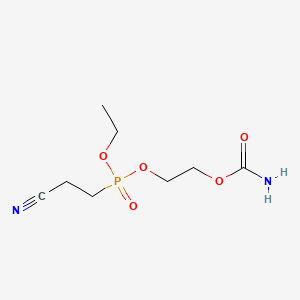
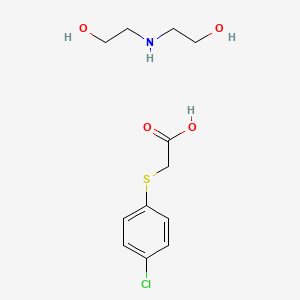

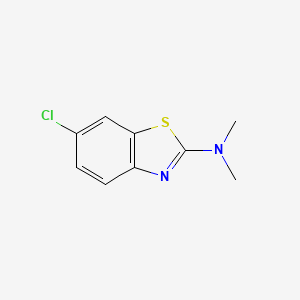

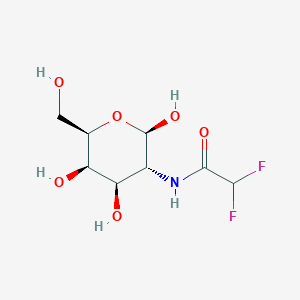


![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
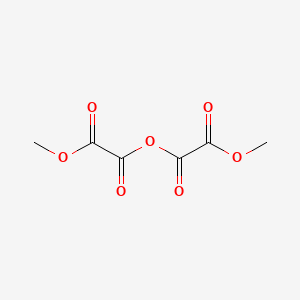
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
